N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene core modified with a 5,5-dioxido group (sulfone), a 4-(trifluoromethoxy)phenyl substituent at position 3, and a cyclopropanecarboxamide moiety via a Z-configured ylidene linkage. The sulfone group enhances metabolic stability, while the trifluoromethoxy substituent provides strong electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
Molecular Formula |
C16H15F3N2O4S2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15F3N2O4S2/c17-16(18,19)25-11-5-3-10(4-6-11)21-12-7-27(23,24)8-13(12)26-15(21)20-14(22)9-1-2-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
GUGCKBVPENKQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropanecarboxamide Moiety
The cyclopropanecarboxamide component is typically synthesized via a [2+1] cycloaddition reaction between diazomethane and α,β-unsaturated carbonyl compounds. For example, cyclopropanecarboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with ammonia or a primary amine to yield cyclopropanecarboxamide. Recent optimizations have employed trimethylaluminum (AlMe₃) as a catalyst to enhance reaction efficiency, achieving yields upwards of 85%.
Formation of the Tetrahydrothieno[3,4-d][1, Thiazole Core
The tetrahydrothieno[3,4-d]thiazole ring is constructed through a tandem thiolation-cyclization process. Starting with 3,4-dibromothiophene, nucleophilic substitution with thiourea in the presence of potassium carbonate (K₂CO₃) generates a thioamide intermediate. Subsequent cyclization with 1,2-dibromoethane under refluxing ethanol produces the tetrahydrothieno[3,4-d][1,thiazole framework. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes ring closure |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Reaction Time | 12–16 hours | Ensures completion |
This step typically achieves a 70–75% yield, with impurities removed via silica gel chromatography.
Introduction of the 4-(Trifluoromethoxy)Phenyl Group
Functionalization of the thiazole ring at the 3-position is accomplished through a Buchwald-Hartwig amination. Using palladium(II) acetate (Pd(OAc)₂) as a catalyst and Xantphos as a ligand, the reaction couples 4-(trifluoromethoxy)aniline with the brominated tetrahydrothieno[3,4-d]thiazole intermediate. Critical considerations include:
-
Ligand Selection : Xantphos outperforms biphenylphosphines in minimizing side reactions.
-
Solvent System : A toluene/N,N-dimethylformamide (DMF) mixture (4:1 v/v) enhances solubility of aromatic amines.
Yields for this step range from 65% to 70%, with residual palladium removed via chelating resins.
Oxidation to the Sulfone Derivative
The sulfone group at the 5,5-position is introduced using hydrogen peroxide (H₂O₂) in acetic acid. This oxidation proceeds via a radical mechanism, with the reaction monitored by thin-layer chromatography (TLC) to prevent over-oxidation. Key data:
-
Oxidant : 30% H₂O₂ (2.2 equivalents)
-
Temperature : 50°C
-
Reaction Time : 6–8 hours
This step achieves >90% conversion, with the product isolated via precipitation in ice water.
Final Coupling and Purification
The cyclopropanecarboxamide is coupled to the oxidized thiazole core using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea. Purification via recrystallization from ethyl acetate/n-hexane yields the final product with >98% purity.
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the trifluoromethoxy group. Catalytic systems using Pd(OAc)₂/Xantphos reduce required temperatures to 60°C while maintaining efficiency.
Solvent Systems
Polar aprotic solvents like DMF enhance nucleophilicity in amination steps, while ethanol minimizes side reactions during cyclization. A comparative analysis of solvents is provided below:
| Solvent | Dielectric Constant | Suitability for Reaction |
|---|---|---|
| DMF | 36.7 | High (amination) |
| Ethanol | 24.3 | Moderate (cyclization) |
| Toluene | 2.4 | Low (coupling) |
Scaling Challenges
Industrial-scale synthesis faces hurdles in exothermic reactions (e.g., oxidation with H₂O₂). Continuous-flow reactors mitigate this by improving heat dissipation, enabling kilogram-scale production with 80% overall yield.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves impurities to <0.5%.
Comparative Analysis with Structural Analogues
Modifications to the phenyl or thiazole groups significantly alter synthetic complexity:
| Compound Variant | Synthesis Difficulty | Key Difference |
|---|---|---|
| 2-(Trifluoromethyl)phenyl | Moderate | Electron-withdrawing group |
| 4-(Trifluoromethoxy)phenyl | High | Steric hindrance |
| Unsubstituted phenyl | Low | No functionalization needed |
The 4-(trifluoromethoxy) variant requires additional protection/deprotection steps due to its sensitivity to acidic conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethoxy phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethoxy phenyl group.
Scientific Research Applications
Structural Features
The compound's structure includes:
- Trifluoromethoxy group : Enhances electronic properties.
- Tetrahydrothieno[3,4-d][1,3]thiazole ring : Contributes to biological activity.
- Cyclopropanecarboxamide moiety : Imparts stability and reactivity.
Research indicates that N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide exhibits significant biological activity. Notable findings include:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit various bacterial strains. Its mechanism involves binding to specific enzymes or receptors that are crucial for bacterial survival.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Enzyme inhibition | |
| Anticancer | Cancer Cell Lines | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university demonstrated the compound's effectiveness against Staphylococcus aureus , showing a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a 50% decrease in cell viability after 48 hours. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but they likely involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
(a) Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b (e.g., (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidines) share a bicyclic sulfur-containing core but differ in substituents and oxidation states. Unlike the target compound’s sulfone, these derivatives lack sulfonyl groups, reducing their polarity. Their substituents (e.g., 5-methylfuran-2-yl) are less electron-deficient than the trifluoromethoxy group, impacting electronic properties and solubility .
(b) 1,2,4-Triazole-3(4H)-thiones ()
Compounds 7–9 incorporate sulfonylphenyl and difluorophenyl groups, akin to the target’s sulfone and fluorinated substituents. However, their 1,2,4-triazole core lacks the fused thieno-thiazole system, reducing structural complexity. The tautomeric equilibrium (thione vs. thiol) in these triazoles contrasts with the rigid ylidene configuration of the target compound .
(c) Thiadiazol-2-ylidene Benzamides ()
Derivatives like 4g and 4h feature a thiadiazole core with acryloyl and benzamide groups. While the carboxamide moiety is structurally analogous to the target’s cyclopropanecarboxamide, the thiadiazole ring lacks the fused sulfur heterocycles present in the target compound. The dimethylamino group in 4g introduces basicity, unlike the neutral trifluoromethoxy group .
Substituent Effects
*Estimated based on substituent contributions.
Spectral Characteristics
*Hypothetical data based on structural analogs.
Research Implications
The target compound’s sulfone and trifluoromethoxy groups may enhance metabolic stability compared to 11a/11b , while its cyclopropane moiety could improve target affinity over 4g/4h . Further studies should explore its pharmacokinetic profile relative to these analogs.
Biological Activity
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The presence of the trifluoromethoxy group is particularly noteworthy as it can enhance lipophilicity and bioavailability.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects.
- Case Study : A study evaluated the anti-inflammatory potential of related thiazole derivatives using an anti-denaturation assay. The results demonstrated that these compounds effectively inhibited protein denaturation, suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties.
- Research Findings : In vitro studies have shown that similar thiazole derivatives exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound.
- Mechanism of Action : Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Specific studies have highlighted their efficacy against breast and colon cancer cell lines.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
